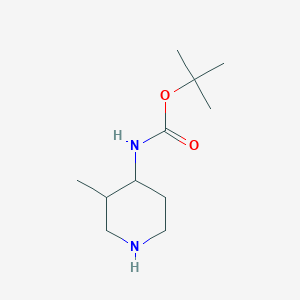

tert-Butyl (3-methylpiperidin-4-yl)carbamate

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(3-methylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSNRJGZDUFKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901006995 | |

| Record name | tert-Butyl hydrogen (3-methylpiperidin-4-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901006995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866538-96-7 | |

| Record name | tert-Butyl hydrogen (3-methylpiperidin-4-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901006995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-methylpiperidin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 3 Methylpiperidin 4 Yl Carbamate

Established Synthetic Routes to tert-Butyl (3-methylpiperidin-4-yl)carbamate

Established synthetic routes to this compound typically involve the construction of the 3,4-disubstituted piperidine (B6355638) core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.

Review of Conventional Synthesis Strategies

A common and well-established strategy for the synthesis of 3,4-disubstituted piperidines involves the use of a pre-existing piperidone core. One such approach begins with the synthesis of 3-alkyl-4-piperidones. These intermediates can then undergo further transformations to introduce the desired amine functionality at the 4-position.

A facile approach for preparing the direct precursor, cis-3-methyl-4-aminopiperidine derivatives, has been described. This method starts from a corresponding N-benzyl-pyridinium salt, which is converted in two steps to N-benzyl-3-methyl-3,4-epoxi-piperidine. Regioselective ring-opening of this epoxide provides the cis-3-methyl-4-amino piperidine scaffold. researchgate.net

Another conventional strategy involves the reductive amination of a suitable ketone precursor. For instance, N-Boc-4-piperidinone can be reacted with an amine in the presence of a reducing agent to form the corresponding N-substituted aminopiperidine. researchgate.net While this is a common method for 4-substituted piperidines, the synthesis of the 3,4-disubstituted target compound requires a more complex starting ketone, namely N-protected-3-methyl-4-piperidone.

Once the 3-methyl-4-aminopiperidine core is obtained, the final step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com

Key Reagents and Reaction Conditions in Prior Art

The synthesis of the piperidine core and subsequent functionalization relies on a set of key reagents and conditions.

For the synthesis of cis-3-methyl-4-anilinopiperidines, a precursor to the target carbamate (B1207046), the process begins with the condensation of 3-alkyl-4-piperidones with aniline (B41778) to form an imine. This is followed by reduction of the imine, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). This reduction often yields a mixture of cis and trans diastereomers, which can be separated by column chromatography. researchgate.net

The crucial Boc protection step is generally carried out using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) and often requires a base to facilitate the reaction. Common bases include triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). The reaction conditions are generally mild, often proceeding at room temperature.

| Step | Key Reagents | Reaction Conditions | Product |

| Imine Formation | 3-Alkyl-4-piperidone, Aniline | Mild acid hydrolysis followed by condensation | Imine intermediate |

| Imine Reduction | Lithium aluminum hydride (LiAlH₄), THF | Reduction of the imine | cis/trans mixture of 3-alkyl-4-anilinopiperidines |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, Dichloromethane | Room temperature | This compound |

Novel and Optimized Synthetic Approaches to this compound

Recent research has focused on developing more efficient, stereoselective, and environmentally friendly methods for the synthesis of complex piperidine derivatives like this compound.

Development of Innovative Synthetic Pathways

Innovative strategies are emerging that offer more direct access to highly functionalized piperidines. One such approach involves a rhodium-catalyzed asymmetric carbometalation of dihydropyridines, which provides 3-substituted tetrahydropyridines with high yield and enantioselectivity. acs.org This method allows for the introduction of a variety of substituents at the 3-position of the piperidine ring, which can then be further functionalized.

Another novel method is the boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes. This approach delivers polysubstituted piperidines with substituents at the 3, 4, and 5-positions with high yield and diastereoselectivity under metal-free conditions. nih.gov

Chemoenzymatic cascades represent a powerful tool for the synthesis of chiral amines. For instance, a practical process for the preparation of the related compound, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, has been developed using a transaminase (ATA) biocatalyst. researchgate.net This strategy employs a transamination-spontaneous cyclization process, offering a shortened and more environmentally friendly route to the chiral piperidine core. Multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase have also been employed for the synthesis of protected 3-aminopiperidine derivatives. semanticscholar.org

Catalyst Development for Enhanced Synthesis Efficiency

The development of novel catalysts is central to improving the efficiency and stereoselectivity of piperidine synthesis. Rhodium-based catalysts have shown significant promise in the asymmetric synthesis of 3-substituted piperidines. acs.org These catalysts enable the highly regio- and enantioselective carbometalation of dihydropyridines.

In the realm of radical chemistry, the use of commercially available diboron (B99234) compounds and 4-phenylpyridine (B135609) as catalyst precursors for boronyl radical-catalyzed cycloadditions offers a metal-free alternative for the synthesis of polysubstituted piperidines. nih.gov

For hydrogenation reactions, which are often employed in the synthesis of piperidines from their aromatic precursors (pyridines), palladium catalysts are commonly used. It has been found that piperidin-3-ylcarbamate compounds can be obtained by contacting a pyridin-3-ylcarbamate compound with hydrogen in the presence of a palladium catalyst, which is a more economical alternative to rhodium catalysts. googleapis.com

Process Intensification and Green Chemistry Principles in Synthesis

Process intensification and the application of green chemistry principles are becoming increasingly important in the synthesis of pharmaceutical intermediates. Flow chemistry, a key technology for process intensification, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. acs.org The synthesis of piperidine and pyrrolidine (B122466) derivatives has been successfully demonstrated using electroreductive cyclization in a flow microreactor, providing the target compounds in good yields and offering a greener alternative to conventional methods that often require toxic reagents and elevated temperatures. researchgate.net

Stereoselective Synthesis of this compound

Stereoselective synthesis of this compound requires precise control over the formation of the two chiral centers. This can be achieved either by setting both stereocenters simultaneously with defined relative and absolute stereochemistry or by introducing them sequentially in a controlled manner.

Enantioselective methods aim to produce a specific enantiomer of a desired diastereomer directly from prochiral or racemic starting materials. Biocatalysis, particularly the use of enzymes, has emerged as a powerful tool for this purpose.

Chemoenzymatic strategies often provide high enantioselectivity under mild reaction conditions. A notable example is the synthesis of a related disubstituted piperidine intermediate, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, using a transaminase (ATA) biocatalyst. researchgate.net This process starts from a commercially available chiral precursor, which undergoes an ATA-catalyzed transamination followed by a spontaneous cyclization. researchgate.net This approach highlights the potential of transaminases to construct chiral piperidine rings with excellent enantiomeric excess (>99.9% ee). researchgate.net Transaminases are capable of converting a prochiral ketone to a chiral amine, and a wide variety of (R)- and (S)-selective enzymes are available, enabling access to either enantiomer of the target amine. acs.orgscispace.comgoogle.com

Another prominent enantioselective method is asymmetric hydrogenation. This technique typically employs a chiral metal catalyst (e.g., based on Rhodium or Ruthenium with chiral ligands like BINAP) to hydrogenate an unsaturated precursor, such as a tetrahydropyridine (B1245486) derivative. princeton.edu The chiral catalyst guides the hydrogen addition to one face of the double bond, thereby establishing the stereocenters with high enantiopurity. For instance, the asymmetric hydrogenation of a tetrahydropyrazine (B3061110) derivative using a [(R)-BINAP(COD)Rh]TfO catalyst has been shown to produce the corresponding piperazine (B1678402) with 99% ee. princeton.edu A similar strategy could be envisioned for the synthesis of this compound from a suitable dihydropyridine (B1217469) precursor.

| Method | Catalyst/Enzyme | Key Transformation | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Chemoenzymatic Synthesis | Transaminase (ATA) | Transamination-cyclization of a keto-ester | >99.9% ee for a related 3,6-disubstituted piperidine | researchgate.net |

| Asymmetric Hydrogenation | [(R)-BINAP(COD)Rh]TfO | Hydrogenation of a tetrahydropyrazine | 99% ee for a piperazine derivative | princeton.edu |

Diastereoselective synthesis focuses on controlling the relative stereochemistry between the C3-methyl and C4-amino groups, leading to either the cis or trans isomer.

One effective strategy for accessing the cis isomer involves the regioselective ring-opening of a cyclic precursor. A facile synthesis of cis-3-methyl-4-aminopiperidine derivatives has been developed starting from N-benzyl-3-methyl-3,4-epoxy-piperidine. researchgate.net The epoxide is opened by an amine nucleophile, which attacks at the C4 position in a stereo- and regiocontrolled manner to yield the trans-amino alcohol, which upon further transformations yields the desired cis-3-methyl-4-amino piperidine framework. researchgate.netresearchgate.net

Alternatively, diastereoselectivity can be established during the ring-formation step. A patented method for synthesizing (3R,4R)-N-protected-4-methyl-3-methylaminopiperidine utilizes a catalyzed Michael addition of N-protected-2-nitroethylamine to 2-butenal. google.com This reaction proceeds through a cyclization cascade to form a dihydropyridine intermediate with a defined relative stereochemistry, which is then reduced to the target piperidine. google.com The choice of catalyst and reaction conditions is critical for controlling the diastereoselectivity of the initial conjugate addition.

The diastereoselective reduction of a ketone precursor, such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is another key approach. researchgate.net The reduction of the C3-ketone can be directed by the existing group at C4 (or vice versa) or by using stereoselective reducing agents to favor the formation of one diastereomer over the other. Subsequent conversion of the resulting hydroxyl group to the carbamate would complete the synthesis. Reductive amination of this ketone is also a viable route, where the stereochemical outcome is determined during the reduction of the imine/enamine intermediate. rsc.org

| Strategy | Key Intermediate | Key Transformation | Diastereomeric Outcome | Reference |

|---|---|---|---|---|

| Epoxide Ring-Opening | N-benzyl-3-methyl-3,4-epoxy-piperidine | Nucleophilic attack by an amine at C4 | Leads to cis-3-methyl-4-aminopiperidine derivatives | researchgate.net |

| Catalytic Cyclization | Dihydropyridine from 2-butenal | Michael addition / cyclization | Access to specific diastereomers (e.g., (3R,4R)) | google.com |

| Ketone Reduction | tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate | Diastereoselective reduction or reductive amination | Controlled formation of cis or trans isomers | researchgate.netrsc.org |

Chiral auxiliaries are covalently attached to a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For piperidine synthesis, chiral oxazolopiperidone lactams can serve as versatile intermediates, allowing for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric reactions, offers a powerful metal-free alternative. The asymmetric Mannich reaction, often catalyzed by the amino acid proline and its derivatives, is a classic organocatalytic method for synthesizing chiral β-amino carbonyl compounds. orgsyn.org These compounds can serve as acyclic precursors that are later cyclized to form the desired chiral piperidine ring. A more direct application involves an organocatalytic cascade reaction, as seen in the synthesis of a (3R,4R)-dihydropyridine intermediate, where a chiral organic catalyst controls the stereochemistry of the initial Michael addition, setting the stage for the final piperidine structure. google.com

When a synthetic route produces a mixture of stereoisomers, resolution techniques can be employed to separate them.

Enzymatic Kinetic Resolution (EKR) is a highly efficient method that utilizes the stereoselectivity of enzymes, typically lipases or proteases, to selectively react with one enantiomer in a racemic mixture. For example, Candida antarctica lipase (B570770) B (CAL-B) is widely used for the resolution of racemic alcohols and carbamates through enantioselective acylation or hydrolysis. mdpi.comresearchgate.net In a typical EKR of a racemic alcohol precursor to the target amine, the lipase would selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol. The resulting ester and alcohol can then be separated chromatographically. This method is known for its high enantioselectivity, often achieving E-values (enantioselectivity factor) well over 200. mdpi.com

Dynamic Kinetic Resolution (DKR) improves upon EKR by incorporating a method to racemize the slow-reacting enantiomer in situ. This allows the entire racemic mixture to be converted into a single, desired enantiomer, overcoming the 50% theoretical yield limit of standard EKR. mdpi.com This is particularly effective in transaminase-catalyzed reactions where the starting ketone can be continuously racemized. mdpi.comnih.gov

A more traditional method is classical resolution , which involves the formation of diastereomeric salts by reacting the racemic amine mixture with a chiral resolving agent, such as tartaric acid or mandelic acid. The resulting diastereomeric salts often have different solubilities, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

| Technique | Principle | Typical Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution (EKR) | Enzyme selectively modifies one enantiomer | Lipases (e.g., CAL-B), Proteases | High enantioselectivity (E > 200), mild conditions | mdpi.comresearchgate.net |

| Dynamic Kinetic Resolution (DKR) | EKR combined with in-situ racemization | Enzyme + Racemization catalyst (e.g., metal complex) | Theoretical yield up to 100% of one enantiomer | mdpi.com |

| Classical Resolution | Separation of diastereomeric salts | Chiral acids (e.g., tartaric acid, mandelic acid) | Well-established, scalable technique | General Principle |

Stereochemical Analysis and Conformational Studies of Tert Butyl 3 Methylpiperidin 4 Yl Carbamate

Elucidation of Absolute and Relative Stereochemistry

The structure of tert-butyl (3-methylpiperidin-4-yl)carbamate contains two stereogenic centers at the C3 and C4 positions of the piperidine (B6355638) ring. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers exist as two pairs of enantiomers that are diastereomeric to each other.

The relative stereochemistry, designated as cis or trans, describes the orientation of the methyl group at C3 relative to the carbamate (B1207046) group at C4.

Cis isomers: (3R,4S) and (3S,4R), where the substituents are on the same face of the piperidine ring.

Trans isomers: (3R,4R) and (3S,4S), where the substituents are on opposite faces of the ring.

The synthesis of 3,4-disubstituted piperidines often involves stereoselective methods to favor either the cis or trans diastereomer. researchgate.net For instance, catalytic hydrogenation of a corresponding substituted pyridine (B92270) precursor typically yields the cis isomer. nih.govwhiterose.ac.uk Conversely, thermodynamic equilibration, often mediated by a base, can be used to epimerize one center to yield the more stable trans isomer. nih.gov The separation of these diastereomers is generally achievable through standard chromatographic techniques.

Determining the absolute stereochemistry (R/S configuration) requires either the use of enantiomerically pure starting materials or the application of chiral resolution techniques on a racemic mixture. researchgate.net The absolute configuration of a final product is often confirmed through advanced methods like single-crystal X-ray diffraction of the compound or a suitable derivative. nih.gov

Advanced Spectroscopic Techniques for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating between the cis and trans diastereomers of this compound in solution.

¹H NMR Spectroscopy: The key to distinguishing the isomers lies in the analysis of the proton-proton coupling constants (³J values), particularly between the protons at C3 and C4 (H3 and H4). The magnitude of this coupling is dictated by the dihedral angle between the two protons, as described by the Karplus equation.

In the most stable chair conformation of the trans isomer, the H3 and H4 protons are typically in a trans-diaxial orientation, resulting in a large coupling constant, generally in the range of 8–12 Hz.

For the cis isomer, the H3 and H4 protons have an axial-equatorial or equatorial-axial relationship, leading to a significantly smaller coupling constant, typically between 2–5 Hz.

| Isomer | H3-H4 Relationship | Expected ³JH3-H4 (Hz) | Characteristic Chemical Shifts (Hypothetical) |

|---|---|---|---|

| trans | Diaxial | 8 - 12 | H3 (axial) ~1.8 ppm, H4 (axial) ~3.5 ppm |

| cis | Axial-Equatorial | 2 - 5 | H3 (axial) ~2.1 ppm, H4 (equatorial) ~3.9 ppm |

2D NMR Spectroscopy: Two-dimensional NMR techniques provide further confirmation of stereochemical assignments.

COSY (Correlation Spectroscopy): Confirms the coupling network and definitively links the H3 and H4 signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining through-space proximity of protons. For the cis isomer, a NOE correlation would be expected between the methyl protons at C3 and the proton at C4, as they are on the same face of the ring. In the trans isomer, this correlation would be absent. Instead, NOEs might be observed between the C3-methyl group and axial protons at C2 and C5, depending on its orientation.

| Isomer | Expected Key NOE Correlations |

|---|---|

| cis (Diequatorial) | CH₃(eq) ↔ H4(eq), CH₃(eq) ↔ H2(eq) |

| trans (eq, eq) | CH₃(eq) ↔ H2(ax), H4(eq) ↔ H5(ax) |

Conformational Preferences of the Piperidine Ring in this compound

The piperidine ring exists predominantly in a chair conformation to minimize angular and torsional strain. For a disubstituted ring like this compound, each diastereomer (cis and trans) can exist as an equilibrium of two possible chair conformers.

For the cis isomer, the two substituents can be either diaxial or diequatorial. The diequatorial conformation is overwhelmingly favored due to the severe steric hindrance (1,3-diaxial interactions) that would occur in the diaxial form. The large tert-butylcarbamate (B1260302) group, in particular, has a very strong preference for the equatorial position.

For the trans isomer, one substituent must be axial and the other equatorial. This leads to two chair conformers that can interconvert via ring flip. The equilibrium will strongly favor the conformer where the bulkier substituent, the tert-butylcarbamate group, occupies the more sterically favorable equatorial position. The conformer with an axial tert-butylcarbamate group would be significantly destabilized by 1,3-diaxial interactions with the axial protons at C2 and C6.

| Isomer | Conformer 1 (Substituent Positions) | Conformer 2 (Substituent Positions) | Predominant Conformer |

|---|---|---|---|

| cis | 3-Me (eq), 4-NHBoc (eq) | 3-Me (ax), 4-NHBoc (ax) | Diequatorial (>99%) |

| trans | 3-Me (ax), 4-NHBoc (eq) | 3-Me (eq), 4-NHBoc (ax) | 3-Me (ax), 4-NHBoc (eq) |

Impact of Substituents on Conformational Dynamics

The conformational equilibrium and dynamics of the piperidine ring are significantly influenced by the steric and electronic properties of its substituents.

C3-Methyl Group: The methyl group is relatively small but still prefers an equatorial orientation to avoid steric clashes with axial atoms at the C1 and C5 positions. In the most stable trans conformer, the energetic penalty of placing the methyl group in an axial position is accepted to allow the much larger carbamate group to be equatorial.

C4-tert-Butylcarbamate Group: This is a sterically demanding group due to the bulky tert-butyl moiety. Its A-value (a measure of steric preference) is large, meaning it has a very strong preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions. This preference is the dominant factor in determining the conformational equilibrium of the trans isomer.

N1-tert-Butoxycarbonyl (Boc) Group: The N-Boc protecting group also plays a crucial role. Due to amide resonance, the nitrogen atom has partial sp² character, which can lead to a slight flattening of the ring around the nitrogen atom. Furthermore, the bulky Boc group can undergo slow rotation around the N-C(O) bond, sometimes leading to the observation of distinct rotamers in NMR spectra at low temperatures. acs.org This steric bulk can also raise the energy barrier for ring inversion, although the chair-chair interconversion is generally still rapid at room temperature. The presence of the N-Boc group generally reinforces the preference for equatorial substituents at adjacent carbons to minimize allylic strain.

Reaction Mechanisms and Reactivity of Tert Butyl 3 Methylpiperidin 4 Yl Carbamate

Mechanistic Pathways of Functional Group Transformations Involving the Carbamate (B1207046) Moiety

The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis, prized for its stability in a wide range of reaction conditions and its facile removal under acidic conditions. The primary transformation involving the carbamate moiety in tert-butyl (3-methylpiperidin-4-yl)carbamate is this deprotection step, which proceeds via an acid-catalyzed pathway.

The generally accepted mechanism for the acid-catalyzed cleavage of a Boc group is the E1 elimination pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the heterolytic cleavage of the bond between the tert-butyl group and the oxygen atom, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly undergoes decarboxylation to yield the free amine (3-methylpiperidin-4-amine) and carbon dioxide.

Mechanism of Acid-Catalyzed Boc Deprotection:

Protonation: The carbamate oxygen is protonated by an acid (e.g., trifluoroacetic acid, hydrochloric acid).

C-O Bond Cleavage: The protonated intermediate undergoes cleavage to form a stable tert-butyl cation and a carbamic acid.

Decarboxylation: The carbamic acid spontaneously decomposes into the corresponding amine and carbon dioxide gas.

Due to the stability of the resulting tert-butyl cation, this reaction proceeds readily. While strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent are commonly employed, various other conditions can be used to effect this transformation. nih.gov Alternative, milder methods have also been developed to avoid harsh acidic conditions, which can be beneficial for substrates with other acid-sensitive functional groups. One such method involves the use of silanes in the presence of a catalyst. For instance, protocols using triethylsilane and a catalytic amount of a Lewis acid or a radical cation initiator can achieve deprotection under neutral or near-neutral conditions. researchgate.net

The table below summarizes common reagent systems for the deprotection of the Boc group.

| Reagent System | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard and highly effective method. nih.gov |

| Hydrogen Chloride (HCl) | Dioxane, Methanol, or Ethyl Acetate | 0 °C to Room Temperature | Provides the amine as its hydrochloride salt. |

| Formic Acid | - (Neat) or in Water | Room Temperature to Mild Heat | A milder acidic alternative. orgsyn.org |

| Triethylsilane (Et3SiH) / Lewis Acid | Dichloromethane (DCM) | Room Temperature | Reductive deprotection under mild conditions. researchgate.net |

Reactivity Profiles of the Piperidine (B6355638) Nitrogen in this compound

The piperidine nitrogen in the molecule is a secondary amine and, as such, is nucleophilic and basic. Its reactivity is available for various synthetic transformations, allowing for the elaboration of the piperidine scaffold. The presence of the bulky Boc-protected amino group at the adjacent C4 position and the methyl group at the C3 position can sterically influence the approach of electrophiles to this nitrogen atom.

Common reactions involving the piperidine nitrogen include:

N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination. The reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. Phase-transfer catalysis has been employed for the alkylation of related carbamate structures. google.com

N-Acylation: Acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) proceeds readily to form the corresponding amide. For instance, the acylation of a similar piperidine derivative, tert-Butyl-N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate, with cyanoacetic acid was achieved using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. nih.gov

N-Arylation: The nitrogen can undergo coupling with aryl halides or triflates, most commonly through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This reaction is a powerful tool for forming carbon-nitrogen bonds and has been applied to various N-Boc-protected piperidine substrates. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamide.

The table below presents a summary of these representative reactions.

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | N-Alkyl piperidine |

| N-Acylation | Acyl chloride (e.g., CH3COCl) or Carboxylic Acid/DCC | N-Acyl piperidine (Amide) nih.gov |

| N-Arylation | Aryl bromide, Pd catalyst, Ligand, Base | N-Aryl piperidine researchgate.net |

| Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., Et3N) | N-Sulfonyl piperidine (Sulfonamide) |

Kinetic Investigations of Chemical Reactions Involving the Compound

Specific kinetic studies on reactions involving this compound are not extensively reported in the literature. However, the rates of its reactions can be understood from general principles of organic chemistry and studies of analogous systems. The kinetics of reactions at the piperidine nitrogen, for example, are influenced by several factors.

Steric Hindrance: The methyl group at the C3 position and the bulky tert-butylcarbamate (B1260302) group at the C4 position create a sterically hindered environment around the piperidine nitrogen. This steric bulk will decrease the rate of reaction with sterically demanding electrophiles. The cis/trans relationship between these two substituents will be a critical determinant of the degree of steric hindrance.

Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents can accelerate SN2 reactions like N-alkylation by solvating the cation but not the nucleophile.

Nucleophilicity: The nucleophilicity of the piperidine nitrogen is relatively high for a secondary amine, but it can be attenuated by the electronic effects of nearby substituents or by the conformational constraints of the ring.

Protecting Group Dynamics: In related N-Boc piperidines, the rate of rotation around the N-Boc carbamate C-N bond has been studied. Variable-temperature NMR (VT-NMR) spectroscopy and DFT studies on N-Boc-2-aryl-4-methylenepiperidines showed that the energy barrier for this rotation is low enough for it to be rapid under typical reaction conditions. acs.org This dynamic behavior can influence the conformational equilibrium of the molecule and, consequently, its reactivity.

While direct kinetic data is scarce, studies on related piperidines, such as the kinetic investigation of the oxidation of N-aminopiperidine, demonstrate the complexity of reactions involving the piperidine core and the methods used to study their rates and mechanisms. scispace.com

The following table outlines key factors that are expected to influence the kinetics of reactions involving the title compound.

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Steric Hindrance | Decreases rate | The 3-methyl and 4-Boc-amino groups impede the approach of electrophiles to the piperidine nitrogen. |

| Electrophile Size | Decreases rate as size increases | Larger electrophiles experience greater steric repulsion from the piperidine substituents. |

| Solvent Polarity | Variable; often increases rate for SN2 | Polar aprotic solvents can enhance the nucleophilicity of the piperidine nitrogen. |

| Temperature | Increases rate | Provides the necessary activation energy for the reaction to proceed, consistent with Arrhenius theory. |

| Conformational Dynamics | Can influence rate | The equilibrium between different chair conformations and the rate of Boc-group rotation can affect the accessibility of the reactive sites. acs.org |

Regioselectivity and Stereocontrol in Derivatization Reactions

The stereochemistry of this compound is a critical factor governing the outcome of its derivatization reactions. The molecule contains two adjacent stereocenters at the C3 and C4 positions of the piperidine ring, meaning it can exist as two diastereomers: cis and trans. The piperidine ring itself typically adopts a chair conformation to minimize steric strain.

In the cis diastereomer, the 3-methyl and 4-carbamate groups can be either both axial or both equatorial. The di-equatorial conformation is generally more stable. In the trans diastereomer, one substituent will be axial and the other equatorial. The conformational preference will depend on minimizing unfavorable 1,3-diaxial interactions. The crystal structure of a closely related acylated derivative, tert-butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate (a cis isomer), shows the piperidine ring in a slightly distorted chair conformation where the substituents adopt a pseudo-equatorial orientation. nih.gov

This defined three-dimensional structure is key to controlling regioselectivity and stereoselectivity.

Regioselectivity: The molecule has two nitrogen atoms, but their reactivity is highly differentiated. The carbamate nitrogen is non-nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. Therefore, reactions with electrophiles occur exclusively at the piperidine ring nitrogen.

Stereocontrol: Reactions at the nucleophilic piperidine nitrogen will be influenced by the existing stereochemistry. The substituents on the ring create a biased steric environment. For example, in the likely preferred di-equatorial conformation of the cis isomer, an incoming electrophile will preferentially approach the nitrogen from the face opposite to the C3-methyl group to minimize steric clash. This principle is widely used in the stereoselective synthesis of substituted piperidines, where existing ring substituents direct the approach of reagents. acs.orgrsc.org Synthetic strategies for preparing enantiopure trans-3,4-disubstituted piperidines often rely on conjugate additions to chiral lactam precursors, where the facial selectivity is controlled by the pre-existing chiral auxiliary. acs.org Similarly, the hydrogenation of substituted pyridines often proceeds with high diastereoselectivity to yield cis-piperidines. whiterose.ac.uk

The stereochemical integrity of the C3 and C4 centers is generally maintained during reactions at the ring nitrogen, but the conformational equilibrium can be influenced by the nature of the new N-substituent.

The table below details the key stereochemical elements and their influence on the compound's reactivity.

| Stereochemical Feature | Description | Impact on Reactivity |

|---|---|---|

| Diastereomers (cis/trans) | Relative orientation of the 3-methyl and 4-carbamate groups. | Determines the overall 3D shape and steric environment of the molecule. |

| Chair Conformation | The piperidine ring adopts a low-energy chair conformation. | Positions substituents in either axial or equatorial orientations, influencing their steric impact. |

| Axial/Equatorial Substituents | The spatial arrangement of the methyl and carbamate groups relative to the ring plane. | Equatorial groups offer less steric hindrance to reactions at the ring nitrogen than axial groups. The preferred conformation minimizes 1,3-diaxial strain. |

| Facial Selectivity | The preferential attack of a reagent from one face of the molecule over the other. | The existing substituents sterically block one face of the molecule, directing incoming electrophiles to the opposite, less hindered face of the nitrogen atom. acs.orgrsc.org |

Tert Butyl 3 Methylpiperidin 4 Yl Carbamate As a Key Intermediate in Complex Molecule Synthesis

Strategic Use as a Precursor for Substituted Piperidine (B6355638) Scaffolds

The primary utility of tert-Butyl (3-methylpiperidin-4-yl)carbamate lies in its role as a foundational scaffold for generating more complex, highly substituted piperidine derivatives. The inherent functionality—a secondary amine within the ring and a protected primary amine on a side chain—provides two distinct points for chemical elaboration. This orthogonality is key to its strategic application.

Research into novel therapeutics has demonstrated the importance of chiral piperidine frameworks. For instance, a related chiral intermediate, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, is pivotal in the synthesis of orexin (B13118510) receptor antagonists and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors. researchgate.net The synthesis of such complex molecules relies on the piperidine carbamate (B1207046) as a core structure, which is then elaborated through various chemical transformations. A chemoenzymatic strategy employing a transaminase biocatalyst has been developed to produce this key intermediate with high optical purity, underscoring its significance in accessing enantiomerically pure final compounds. researchgate.net This approach highlights how building blocks like this compound serve as critical starting points for molecules where specific stereochemistry is essential for biological activity.

Role in the Assembly of Nitrogen-Containing Heterocyclic Compounds

Beyond simple derivatization, this compound and its analogues are instrumental in the assembly of more complex, fused, or linked nitrogen-containing heterocyclic systems. The piperidine ring can act as a structural anchor onto which other cyclic systems are constructed.

A clear example of this is in the synthesis of novel inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases. mdpi.com In these synthetic campaigns, the closely related tert-butyl piperidin-4-ylcarbamate is used as a key starting material. mdpi.com The synthesis involves a nucleophilic aromatic substitution reaction where the piperidine nitrogen attacks a fluoro-nitrobenzene derivative. Following reduction of the nitro group and cyclization, a benzo[d]imidazole ring system is formed, directly attached to the piperidine core. mdpi.com This demonstrates the role of the piperidine carbamate as a foundational piece in a modular synthesis designed to link distinct heterocyclic scaffolds together. Similarly, other synthetic schemes show the piperidine nitrogen being used to displace a chlorine atom on a pyrimidine (B1678525) ring, leading to the formation of complex pyrimidinopiperidine structures. researchgate.net

Application in Medicinal Chemistry Programs as a Synthetic Building Block

The substituted piperidine motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of diseases. researchgate.net Consequently, building blocks like this compound are of high value in drug discovery programs. They provide a reliable and versatile starting point for the synthesis of novel chemical entities with therapeutic potential.

The application of these intermediates spans multiple therapeutic areas:

Inflammatory Diseases: As mentioned, analogues are used to create potent inhibitors of the NLRP3 inflammasome, which is implicated in conditions like gout, atherosclerosis, and neurodegenerative diseases. mdpi.com

Oncology and Immunology: The chiral intermediate tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate is a building block for IRAK4 inhibitors, a target for cancers and autoimmune disorders. researchgate.net

Neurological Disorders: The same chiral intermediate is used in the development of orexin receptor antagonists, which are investigated for the treatment of sleep disorders. researchgate.net

Infectious Diseases: Related piperidine-based intermediates are key components in the synthesis of novel quinolone antibacterial agents, where the piperidine moiety is often attached at the C-7 position to modulate the compound's spectrum of activity and pharmacokinetic properties. researchgate.net

The utility of this carbamate lies in its ability to serve as a versatile handle for introducing the piperidine scaffold, while the Boc-protecting group ensures that the exocyclic amine can be unmasked at a later, strategic point in the synthesis to allow for further modification.

In modern drug discovery, the synthesis of compound libraries is a cornerstone for identifying new lead compounds through high-throughput screening. The structural features of this compound make it an ideal scaffold for library synthesis, particularly through approaches like diversity-oriented synthesis (DOS). nih.gov

The two reactive nitrogen atoms allow for a combinatorial approach to generating a large number of analogues from a single starting material. A hypothetical library synthesis could proceed as follows:

Scaffold Derivatization: The secondary amine of the piperidine ring is reacted with a diverse set of reagents (e.g., a panel of alkyl halides, acyl chlorides, or sulfonyl chlorides).

Deprotection: The Boc group is removed from the C-4 amino group under acidic conditions.

Second-Point Derivatization: The newly freed primary amine is then reacted with a second panel of diverse chemical reagents.

This two-dimensional diversification strategy allows for the rapid generation of a large matrix of compounds where the substituents around the piperidine core are systematically varied. The resulting library can then be screened against biological targets to identify structure-activity relationships (SAR) and optimize lead compounds.

Derivatization and Functionalization Strategies of the this compound Skeleton

The chemical versatility of the this compound skeleton is central to its utility. Modifications can be selectively performed at several positions, allowing chemists to fine-tune the steric and electronic properties of the resulting molecules.

The secondary amine within the piperidine ring is a nucleophilic center that readily participates in a variety of bond-forming reactions. This site is typically the first to be functionalized in a synthetic sequence. Common transformations include:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl substituents.

N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates to form N-aryl piperidines. researchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides to produce stable amide derivatives. mdpi.com

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with an agent like sodium triacetoxyborohydride (B8407120) to yield N-alkylated products.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These reactions provide access to a wide range of derivatives, enabling the exploration of chemical space around the piperidine core.

| Reaction Type | Reagents | Product Functional Group | Example Application |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base | Tertiary Amine | General scaffold modification |

| N-Arylation | Aryl Halide (Ar-X), Pd Catalyst, Base | N-Aryl Piperidine | Synthesis of pyrimidinopiperidines researchgate.net |

| N-Acylation | Acyl Chloride (RCOCl), Base | Amide | Synthesis of NLRP3 inhibitors mdpi.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine | Introduction of complex side chains |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonamide | Modulating physicochemical properties |

Direct functionalization of the C-H bonds on the piperidine ring or the methyl group is significantly more challenging than reactions at the nitrogen centers due to their lower reactivity. Such transformations typically require more advanced synthetic methods and are less common.

While direct C-H activation on this specific scaffold is not widely reported, the synthesis of related, highly functionalized piperidines demonstrates that modifications to the ring carbons are an integral part of creating complex intermediates. For example, the synthesis of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, an intermediate for quinolone antibiotics, involves a multi-step sequence that includes methylation and oximation at the C3 and C4 positions of a piperidine precursor. researchgate.net This shows that the carbon skeleton is often built and functionalized through classical methods (e.g., enolate chemistry, reductions, oxidations) on a precursor before arriving at the final piperidine carbamate structure. These transformations, while not performed directly on the title compound itself, are part of the broader strategy to access diverse substitution patterns on the piperidine ring.

Selective Deprotection and Subsequent Functionalization

The tert-butoxycarbonyl (Boc) group on this compound serves as a crucial protecting group for the amino functionality at the C4 position. Its selective removal is a pivotal step in the synthetic pathway, unmasking a nucleophilic primary amine ready for further elaboration. The strategic deprotection and subsequent functionalization of this intermediate are fundamental to its role in the synthesis of complex molecules.

The removal of the Boc protecting group is typically accomplished under acidic conditions. A standard and widely used method involves treatment with strong organic acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). peptide.com The reaction proceeds by cleavage of the tert-butyl carbamate, releasing the free amine as a salt, along with isobutylene (B52900) and carbon dioxide as byproducts. The concentration of the acid and the reaction time can be modulated to ensure complete deprotection while minimizing potential side reactions, especially in substrates containing other acid-sensitive functional groups. Another common reagent for this transformation is hydrogen chloride (HCl) dissolved in an organic solvent, such as dioxane or methanol. reddit.com

The choice of deprotection conditions is critical when the rest of the molecule contains other acid-labile groups. In such cases, chemists may employ milder or alternative reagents to achieve selective cleavage of the Boc group. For instance, Lewis acids have been explored for the deprotection of related tert-butyl esters and carbamates, sometimes offering different selectivity profiles compared to strong Brønsted acids. organic-chemistry.org Non-acidic methods, such as using tetra-n-butylammonium fluoride (B91410) (TBAF), have also been reported for the cleavage of carbamates, providing a valuable alternative for highly sensitive substrates. lookchem.comorganic-chemistry.org

Once the Boc group is selectively removed, the resulting 4-amino-3-methylpiperidine core becomes a versatile building block for a variety of functionalization reactions. The exposed primary amine is a potent nucleophile, capable of reacting with a wide range of electrophiles to introduce new substituents and build molecular complexity. evitachem.com

Common subsequent functionalization reactions include:

Acylation: The free amine readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amide bonds. This is a key strategy for incorporating diverse side chains and building peptide-like structures.

Alkylation and Arylation: The amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. N-arylation reactions, often catalyzed by transition metals, can also be employed to attach aryl groups.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in many biologically active compounds.

These functionalization strategies have been instrumental in the synthesis of various complex molecules and pharmacologically active agents. For example, derivatives of 4-aminopiperidine (B84694) are key scaffolds in the development of M3 muscarinic antagonists. researchgate.netresearchgate.net The ability to introduce diverse functional groups at the C4 amino position allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

The following table summarizes research findings related to the deprotection of Boc-protected amines and the subsequent functionalization of the resulting piperidine derivatives.

| Reaction Step | Reagents and Conditions | Outcome |

|---|---|---|

| Boc Deprotection (Standard Acidic) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Efficient removal of the Boc group to yield the primary amine salt. peptide.com |

| Boc Deprotection (Alternative Acidic) | HCl in dioxane or other organic solvents | Provides the hydrochloride salt of the free amine. reddit.com |

| Boc Deprotection (Mild, Non-acidic) | Tetra-n-butylammonium fluoride (TBAF) in Tetrahydrofuran (B95107) (THF) | Cleavage of the carbamate under non-acidic conditions, suitable for acid-sensitive substrates. lookchem.comorganic-chemistry.org |

| Subsequent Functionalization (Amide Formation) | R-COCl, K₂CO₃, in CHCl₃ | Formation of N-acyl derivatives of the 4-aminopiperidine scaffold. researchgate.net |

| Subsequent Functionalization (Reductive Amination) | R₁-NH₂, TiCl₄, CH₂Cl₂ followed by NaBH₄, MeOH | Synthesis of 4-amino-piperidine derivatives via reaction with another amine. researchgate.net |

Computational and Theoretical Investigations of Tert Butyl 3 Methylpiperidin 4 Yl Carbamate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, typically employing methods like DFT, would be utilized to determine the electronic structure and energetics of tert-Butyl (3-methylpiperidin-4-yl)carbamate. These calculations would yield optimized molecular geometries, identifying the most stable three-dimensional arrangements of the atoms. Key energetic data points, such as the ground state energy, heats of formation, and the energies of different stereoisomers (e.g., cis and trans configurations of the 3-methyl and 4-carbamate groups), would be calculated. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity and electronic properties.

Table 1: Hypothetical Quantum Chemical Energetics Data

| Parameter | Calculated Value | Method/Basis Set |

| Ground State Energy (Hartree) | Data not available | e.g., B3LYP/6-31G |

| Heat of Formation (kcal/mol) | Data not available | e.g., G4(MP2) |

| Relative Energy of cis isomer | Data not available | e.g., B3LYP/6-31G |

| Relative Energy of trans isomer | Data not available | e.g., B3LYP/6-31G |

| HOMO Energy (eV) | Data not available | e.g., B3LYP/6-31G |

| LUMO Energy (eV) | Data not available | e.g., B3LYP/6-31G |

| Dipole Moment (Debye) | Data not available | e.g., B3LYP/6-31G |

| This table is illustrative. No published data is available for this specific compound. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could be employed to explore the conformational flexibility of this compound over time. These simulations would model the movement of the molecule in a simulated environment (e.g., in a solvent like water or chloroform), providing a detailed picture of its dynamic behavior. Key findings would include the preferred conformations of the piperidine (B6355638) ring, the rotational dynamics of the tert-butyl and carbamate (B1207046) groups, and the potential for intramolecular hydrogen bonding. MD simulations are also invaluable for studying how the molecule interacts with other molecules, such as solvents or potential binding partners, by analyzing intermolecular forces like hydrogen bonds and van der Waals interactions. mdpi.comnih.govrsc.org

Table 2: Hypothetical Conformational Analysis Data from MD Simulations

| Conformational Feature | Observation | Simulation Conditions |

| Predominant Piperidine Ring Conformation | Data not available | e.g., 100 ns, explicit water |

| N-Boc Rotational Barrier (kcal/mol) | Data not available | e.g., Metadynamics |

| Key Intramolecular H-bonds | Data not available | e.g., Radial distribution function analysis |

| Solvent Accessible Surface Area (Ų) | Data not available | e.g., GROMACS analysis |

| This table is illustrative. No published data is available for this specific compound. |

Computational Prediction of Spectroscopic Signatures

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. For this compound, computational methods could predict key spectroscopic signatures, which would be crucial for its experimental characterization. For instance, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure and stereochemistry. researchgate.net Predictions of the UV-Vis absorption spectrum could also be made using time-dependent DFT (TD-DFT).

Table 3: Hypothetical Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Signature | Computational Method |

| IR Spectroscopy | C=O stretch (cm⁻¹) | e.g., B3LYP/6-31G |

| N-H stretch (cm⁻¹) | e.g., B3LYP/6-31G | |

| ¹H NMR Spectroscopy | Chemical Shift of H at C3 (ppm) | e.g., GIAO-B3LYP/6-311+G(d,p) |

| Chemical Shift of H at C4 (ppm) | e.g., GIAO-B3LYP/6-311+G(d,p) | |

| ¹³C NMR Spectroscopy | Chemical Shift of C=O (ppm) | e.g., GIAO-B3LYP/6-311+G(d,p) |

| Chemical Shift of C3 (ppm) | e.g., GIAO-B3LYP/6-311+G(d,p) | |

| This table is illustrative. No published data is available for this specific compound. |

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling can elucidate the mechanisms of chemical reactions involving this compound. For example, the removal of the Boc protecting group under acidic conditions is a common synthetic step. Computational chemistry could be used to model the reaction pathway of this deprotection, identifying the structures of transition states and intermediates. By calculating the activation energies for different potential pathways, researchers could predict the most likely reaction mechanism and understand the factors that influence the reaction rate. Such studies are critical for optimizing existing synthetic routes and designing new ones. rsc.orgnih.gov

Table 4: Hypothetical Reaction Pathway Analysis Data

| Reaction Studied | Parameter | Calculated Value (kcal/mol) | Method |

| N-Boc Deprotection | Activation Energy (Ea) | Data not available | e.g., DFT with solvation model |

| Reaction Enthalpy (ΔH) | Data not available | e.g., DFT with solvation model | |

| Lithiation at C2 | Transition State Energy | Data not available | e.g., DFT with explicit solvent |

| This table is illustrative. No published data is available for this specific compound. |

Emerging Research Directions and Methodological Advances for Tert Butyl 3 Methylpiperidin 4 Yl Carbamate

Integration of Flow Chemistry and Continuous Processing in Synthesis

The synthesis of tert-butyl (3-methylpiperidin-4-yl)carbamate and its analogues is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. These approaches offer significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity.

Continuous flow systems are particularly well-suited for the key steps in the synthesis of N-Boc protected aminopiperidines, such as hydrogenation of substituted pyridines to form the piperidine (B6355638) core and the subsequent Boc-protection of the amine. For instance, the reduction of a substituted pyridine (B92270) precursor to the corresponding piperidine can be performed in a packed-bed reactor containing a heterogeneous catalyst. This setup allows for the safe handling of hydrogen gas and precise temperature and pressure control, leading to high conversion rates and selectivity.

The subsequent N-Boc protection of the resulting 3-methylpiperidin-4-amine (B1610244) can also be efficiently conducted in a continuous flow reactor. The use of microreactors ensures rapid mixing of the amine with di-tert-butyl dicarbonate (B1257347), minimizing side reactions and allowing for shorter reaction times compared to batch processing. Research in the broader field of N-Boc protection of amines has demonstrated the feasibility of such continuous processes, which can be readily adapted for the specific synthesis of this compound. nih.govresearchgate.net

The table below illustrates a conceptual comparison of a traditional batch synthesis with a potential continuous flow process for the preparation of this compound, based on reported efficiencies for similar transformations.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours to overnight | Minutes to a few hours |

| Yield | Variable, often moderate to good | Potentially higher and more consistent |

| Safety | Handling of hazardous reagents in large quantities | Smaller reaction volumes, better heat dissipation, safer handling of reactive intermediates |

| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, and residence time |

| Scalability | Challenging, often requires re-optimization | More straightforward by extending operation time or using parallel reactors |

Chemoenzymatic and Biocatalytic Approaches for Stereoselective Synthesis

The stereochemistry of the 3-methyl and 4-amino groups on the piperidine ring is crucial for the biological activity of many downstream products derived from this compound. Consequently, there is a significant research effort directed towards the development of chemoenzymatic and biocatalytic methods to achieve high stereoselectivity.

One of the most promising biocatalytic strategies involves the use of transaminases (TAs). These enzymes can catalyze the asymmetric amination of a ketone precursor, such as N-Boc-3-methylpiperidin-4-one, to produce the desired chiral amine with high enantiomeric and diastereomeric purity. Recent studies on related piperidine scaffolds have demonstrated the power of this approach. For example, the chemoenzymatic synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate has been successfully achieved using a transaminase, highlighting the potential for similar transformations to access specific stereoisomers of this compound. researchgate.net The use of immobilized transaminases in continuous flow systems is also an emerging area, combining the benefits of biocatalysis and continuous processing for efficient and sustainable synthesis. researchgate.netbeilstein-journals.org

Another important biocatalytic method is the kinetic resolution of a racemic mixture of 3-methylpiperidin-4-amine or its N-protected derivative. Lipases are commonly employed for this purpose, selectively acylating one enantiomer and allowing for the separation of the two. This method can provide access to both enantiomers of the final product. Dynamic kinetic resolution (DKR) is an even more advanced approach that combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired stereoisomer. mdpi.com

The following table summarizes key findings from research on the biocatalytic synthesis of chiral aminopiperidines, which are directly relevant to the stereoselective synthesis of this compound.

| Biocatalytic Method | Enzyme Class | Key Advantages | Reported Outcomes for Related Compounds |

|---|---|---|---|

| Asymmetric Amination | Transaminases (TAs) | High stereoselectivity, mild reaction conditions | >99% ee and high diastereoselectivity for chiral aminopiperidines. researchgate.netnih.gov |

| Kinetic Resolution | Lipases | Access to both enantiomers, broad substrate scope | High enantiomeric excess (ee) for resolved amines and acylated products. nih.govnih.gov |

| Dynamic Kinetic Resolution (DKR) | Lipases combined with a racemization catalyst (e.g., Ru-based) | Theoretical 100% yield of the desired enantiomer | High yields and excellent enantioselectivity for a variety of chiral amines. |

Unexplored Reactivity and Novel Applications in Chemical Research

Beyond its established role as a versatile building block, researchers are beginning to explore the untapped reactivity of this compound and its derivatives, leading to novel applications in chemical synthesis and medicinal chemistry.

The presence of the Boc-protecting group and the secondary amine on the piperidine ring offers opportunities for unique chemical transformations. For instance, the development of novel catalytic systems for C-H activation could enable the direct functionalization of the piperidine ring at positions that are otherwise difficult to access. Furthermore, the carbamate (B1207046) moiety itself can participate in or direct chemical reactions in unexpected ways. For example, recent studies have shown that zinc(II) compounds can mediate the nucleophilic addition of piperidine derivatives to nitriles to form amidines, a transformation that could be explored with this compound to generate novel scaffolds.

In terms of novel applications, derivatives of this compound are being investigated as key components in the development of highly selective kinase inhibitors. The piperidine scaffold can be elaborated to interact with specific binding pockets in kinases, and the stereochemistry at the 3- and 4-positions is often critical for achieving high potency and selectivity. In particular, this scaffold has shown promise in the design of Janus kinase (JAK) inhibitors, which are important targets for the treatment of autoimmune diseases and cancer. nih.govnih.govresearchgate.net

Another emerging area of application is in the synthesis of modulators for G-protein coupled receptors (GPCRs). The conformational constraints imposed by the substituted piperidine ring can be exploited to design ligands that bind to allosteric sites on GPCRs, offering a more nuanced modulation of receptor activity compared to traditional orthosteric ligands. nih.govresearchgate.net The development of novel analogues based on the this compound core could lead to new therapeutic agents with improved efficacy and side-effect profiles.

The table below highlights some of the emerging research areas for this compound.

| Research Area | Specific Application | Rationale |

|---|---|---|

| Novel Synthetic Methods | Catalytic C-H functionalization | Direct and efficient diversification of the piperidine scaffold. |

| Medicinal Chemistry | Selective Janus Kinase (JAK) inhibitors | The substituted piperidine core can be tailored for specific kinase binding pockets. nih.govnih.gov |

| Medicinal Chemistry | Allosteric modulators of G-protein coupled receptors (GPCRs) | The rigid scaffold can provide the necessary conformational constraints for selective allosteric binding. nih.gov |

| Bioactive Compound Synthesis | Scaffold for macrocyclic compounds | The piperidine ring can serve as a key structural element in the design of macrocyclic drugs with improved properties. |

常见问题

Basic: How can researchers optimize the synthesis of tert-Butyl (3-methylpiperidin-4-yl)carbamate to improve yield and purity?

Answer:

Optimization involves:

- Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation and moisture-sensitive intermediates. Low temperatures (0–5°C) minimize side reactions, as seen in carbamate-forming reactions with tert-butyl chloroformate .

- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product. Evidence from similar piperidine derivatives highlights the importance of post-synthesis purification to achieve >95% purity .

- Scale-Up : For reproducibility, maintain stoichiometric ratios and use automated reactors for temperature control, as suggested in industrial-scale syntheses of analogous compounds .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and carbamate protection. For example, the tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₁H₂₂N₂O₂: calc. 215.1756) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Advanced: How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound?

Answer:

- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak® columns) or polarimetry to determine enantiomeric excess. For diastereomers, NOESY NMR can clarify spatial arrangements .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or ORTEP-III ) resolves absolute configuration. Precedent exists for piperidine derivatives in drug development pipelines .

- Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and compares calculated vs. experimental NMR/optical rotations .

Advanced: What computational approaches are suitable for predicting the biological interactions of this compound?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding to targets (e.g., enzymes or GPCRs). Focus on hydrogen bonding with the carbamate oxygen and hydrophobic interactions with the tert-butyl group .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor stability over time. For example, assess interactions with bacterial enzymes or neurological targets .

- QSAR Modeling : Quantitative Structure-Activity Relationship models correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogous compounds .

Advanced: How to design experiments to elucidate the metabolic stability of this compound in hepatic models?

Answer:

- In Vitro Assays : Incubate with human liver microsomes (HLM) or hepatocytes. Monitor parent compound depletion via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450-mediated oxidation .

- Metabolite Identification : High-resolution LC-HRMS detects phase I/II metabolites (e.g., hydroxylation or glucuronidation). Compare fragmentation patterns with synthetic standards .

- Kinetic Analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method. Validate with CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) .

Advanced: How to address discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound) to explain bioavailability differences .

- Metabolite Interference : Test metabolites (synthesized or isolated) for off-target effects. For example, deprotected 3-methylpiperidin-4-amine may exhibit unintended receptor binding .

- Dose-Response Refinement : Use Hill slope analysis to reconcile EC₅₀ values across models. Adjust dosing regimens to account for species-specific metabolic rates .

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR or Raman spectroscopy) to track reaction progress and intermediate stability .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio). For example, a Central Composite Design identifies critical parameters affecting yield .

- Quality Control (QC) Protocols : Enforce strict specifications for starting materials (e.g., amine purity >99%) and validate purification methods across multiple batches .

Advanced: How to investigate the compound’s potential as a protease inhibitor using structural biology?

Answer:

- Crystallography : Co-crystallize with target proteases (e.g., HIV-1 protease). Use SHELX for refinement and PyMOL for visualizing binding poses.

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kd) to quantify affinity. Compare with known inhibitors like ritonavir .

- Mutagenesis Studies : Engineer protease active-site mutations (e.g., D25N) to validate binding interactions. Assess changes in inhibitory potency via enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。